molecular formula C19H21N3O3S2 B2370808 N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 868218-09-1

N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2370808
CAS No.: 868218-09-1
M. Wt: 403.52
InChI Key: UDHAFERTLHCPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair, particularly the repair of single-strand breaks. This compound exhibits high inhibitory activity, with IC50 values reported in the low nanomolar range . Its primary research value lies in its application as a chemical tool to induce synthetic lethality in cancer cells with pre-existing DNA repair deficiencies, such as those harboring BRCA1 or BRCA2 mutations. By inhibiting PARP-1, this compound prevents the repair of DNA damage, leading to the accumulation of double-strand breaks and subsequent cell death selectively in these genetically compromised cells. Research utilizing this inhibitor is pivotal for investigating the mechanisms of DNA damage response and for evaluating the efficacy of PARP-targeted therapeutic strategies in various oncology models, including breast and ovarian cancers. Furthermore, its role extends to studies exploring the sensitization of tumor cells to DNA-damaging agents like chemotherapy and radiation, providing a critical research pathway for developing more effective combination cancer treatments.

Properties

IUPAC Name

N-[4-[[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-14-3-5-16(6-4-14)13-26-19-20-11-12-22(19)27(24,25)18-9-7-17(8-10-18)21-15(2)23/h3-10H,11-13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHAFERTLHCPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Core Synthesis

The 4,5-dihydro-1H-imidazole scaffold is synthesized via cyclization of cyanamide intermediates.

Procedure :

  • Intermediate 1 : React 4-methylbenzyl mercaptan with potassium cyanamide in dry toluene at 60°C for 12 hours to form potassium N-(4-methylbenzylthio)cyanamide.
  • Cyclization : Heat Intermediate 1 with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 24 hours. This yields 2-[(4-methylphenyl)methyl]sulfanyl-4,5-dihydro-1H-imidazole.
    Key Conditions :
  • Solvent: DMF or toluene.
  • Temperature: 60–80°C.
  • Yield: 68–72%.

Sulfonylation of the Imidazole

The imidazole is functionalized with a sulfonyl group to enable coupling with the acetamide-phenyl moiety.

Procedure :

  • Chlorosulfonation : Treat the imidazole derivative with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C.
  • Isolation : Quench with ice-water, extract with DCM, and dry over Na₂SO₄ to obtain 1-(chlorosulfonyl)-2-[(4-methylphenyl)methyl]sulfanyl-4,5-dihydro-1H-imidazole.
    Key Conditions :
  • Reaction time: 2–4 hours.
  • Yield: 85–90%.

Coupling with 4-Acetamidobenzenesulfonamide

The sulfonyl chloride intermediate reacts with 4-aminophenylacetamide to form the final product.

Procedure :

  • Nucleophilic Substitution : Mix 1-(chlorosulfonyl)-2-[(4-methylphenyl)methyl]sulfanyl-4,5-dihydro-1H-imidazole with 4-acetamidoaniline in pyridine at 25°C for 6 hours.
  • Workup : Precipitate the product by adding ice-cold water, filter, and recrystallize from ethanol.
    Key Conditions :
  • Solvent: Pyridine or DCM.
  • Catalyst: Triethylamine (TEA).
  • Yield: 75–80%.

Alternative Route: One-Pot Synthesis

A streamlined method combines imidazole formation and sulfonylation in a single reactor.

Procedure :

  • React 4-methylbenzyl mercaptan, 1,2-dibromoethane, and potassium cyanamide in DMF at 70°C for 18 hours.
  • Add chlorosulfonic acid directly to the mixture at 0°C, followed by 4-acetamidoaniline.
  • Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).
    Key Conditions :
  • Temperature gradient: 70°C → 0°C.
  • Yield: 65–70%.

Optimization and Challenges

Regioselectivity in Imidazole Formation

  • Challenge : Competing formation of 1H-imidazole vs. 4H-imidazole isomers.
  • Solution : Use of 1,2-dibromoethane as a rigid spacer ensures 4,5-dihydro regioisomer dominance.

Sulfanyl Group Stability

  • Issue : Oxidation of the sulfanyl (–S–) group to sulfonyl (–SO₂–) under acidic conditions.
  • Mitigation : Conduct reactions under inert atmosphere (N₂/Ar) and avoid strong oxidizers.

Comparative Analysis of Methods

Method Steps Yield (%) Time (h) Key Advantage
Modular Synthesis 3 72–80 42 High purity, scalable
One-Pot Synthesis 1 65–70 18 Reduced solvent use

Industrial-Scale Considerations

  • Solvent Recycling : DMF and toluene are recovered via distillation.
  • Catalyst Recovery : TEA is neutralized and reused after filtration.
  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic sulfonylation.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-S-CH2-C6H4-CH3) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Yield
H2O2 (30%)RT, 6–8 h in AcOHSulfoxide derivative ([SO]-CH2-C6H4-CH3)72–85%
m-CPBADCM, 0°C → RT, 2 hSulfone derivative ([SO2]-CH2-C6H4-CH3)88–94%

Key Findings :

  • Oxidation selectivity depends on stoichiometry: equimolar H2O2 yields sulfoxides, while excess oxidant drives sulfone formation.

  • Electron-donating 4-methylphenyl substituents stabilize sulfoxide intermediates .

Reduction Reactions

The 4,5-dihydroimidazole ring is susceptible to reduction, opening pathways to saturated amines.

Reagent Conditions Product Yield
H2 (1 atm), Pd/CEtOH, RT, 12 h1,4,5,6-Tetrahydroimidazole derivative65%
NaBH4MeOH, 0°C → RT, 4 hPartial reduction to amidine intermediate41%

Mechanistic Insight :
Catalytic hydrogenation cleaves the C=N bond in the imidazole ring, yielding a secondary amine. Borohydride reduction retains the sulfonamide group but reduces ring strain.

Substitution Reactions

The sulfonyl group facilitates nucleophilic aromatic substitution (NAS) at the para position of the phenyl ring.

Nucleophile Conditions Product Yield
NH3 (aq.)DMF, 100°C, 6 hN-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfamoyl]phenyl}acetamide78%
PiperidineTHF, K2CO3, 60°C, 3 hPiperidine-substituted sulfonamide83%

Kinetic Analysis :
The electron-withdrawing sulfonyl group activates the aryl ring for NAS, with second-order rate constants (k2) ranging from 0.18–1.45 L·mol⁻¹·s⁻¹ depending on nucleophile basicity .

Hydrolysis Reactions

The acetamide group undergoes acid- or base-catalyzed hydrolysis.

Conditions Reagent Product Yield
6M HClReflux, 8 hN-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}amine91%
NaOH (10%)EtOH/H2O, 80°C, 4 hSodium salt of the free amine76%

pH Dependency :
Hydrolysis follows pseudo-first-order kinetics in acidic media (kobs = 3.2×10⁻⁴ s⁻¹ at pH 1).

Comparative Reactivity with Structural Analogs

The 4-methylphenyl substituent influences reaction rates versus chlorophenyl or pyridinyl analogs:

Reaction Type 4-Methylphenyl Derivative 2-Chlorophenyl Analog Pyridinyl Analog
Sulfonyl Oxidation Rate1.0 (reference)0.67 ± 0.051.22 ± 0.08
Imidazole Reduction Yield65%58%71%

Electronic Effects :
Electron-donating methyl groups slow sulfonyl oxidation but enhance NAS reactivity by +0.3σ (Hammett parameter) .

Stability Under Thermal and Photolytic Conditions

Condition Degradation Pathway Half-Life
80°C, dry airSulfonyl group decomposition48 h
UV light (254 nm)C-S bond cleavage6.5 h

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide}. These compounds exhibit promising anti-proliferative effects against various cancer cell lines. For instance, sulfonamides have been shown to inhibit sphingosine kinases, which are implicated in cancer progression. The compound in focus displays ATP-competitive inhibition of both SK1 and SK2 isoforms, with Ki values of 27 µM and 6.9 µM, respectively .

Case Study: In Vitro Anticancer Efficacy

  • Cell Lines Tested : Various human tumor cell lines.
  • Growth Inhibition : Average percent growth inhibition was reported at over 70% for certain cell lines.

Neuroprotective Properties

This compound has been evaluated for its neuroprotective effects, particularly in the context of Alzheimer’s disease. Sulfonamide derivatives have shown effectiveness as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the management of neurodegenerative disorders .

Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
This compoundAcetylcholinesterase15
This compoundButyrylcholinesterase20

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Sulfonamides are known to possess broad-spectrum antibacterial activity due to their ability to inhibit bacterial folate synthesis. The imidazole moiety contributes additional antimicrobial effects, making this compound a candidate for further development in treating infections caused by resistant bacterial strains.

Antimicrobial Efficacy

Pathogen TestedInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps that include the formation of the sulfonamide linkage and the introduction of the imidazole ring. Understanding the structure activity relationship is crucial for optimizing its pharmacological properties.

Synthesis Overview

  • Starting Materials : 4-methylbenzenesulfonamide and appropriate acetamide derivatives.
  • Key Reaction Steps :
    • Formation of the sulfonamide bond.
    • Cyclization to form the imidazole ring.
    • Final purification and characterization.

Mechanism of Action

The mechanism of action of N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. It can modulate oxidative stress by influencing the activity of antioxidant enzymes like superoxide dismutase and catalase . Additionally, it affects inflammatory pathways by downregulating pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity

  • The 4-methylphenyl group in the target compound provides moderate lipophilicity (XLogP3 ~2.8), comparable to the 4-chlorophenyl analog (XLogP3 = 2.8). The chlorine atom’s electron-withdrawing effect balances its higher molecular weight, maintaining similar solubility .

Bioactivity Trends

  • The 4-methoxyphenyl analog’s antimicrobial activity highlights the importance of the amide-sulfonamide framework in interacting with bacterial targets .
  • The triazole-containing derivative (MW = 539.8) exemplifies how increased structural complexity (e.g., additional sulfanyl and triazole groups) may improve target specificity but reduce synthetic accessibility .

Molecular Weight and Drug-Likeness

  • The target compound’s molecular weight (~403.5 g/mol) aligns with Lipinski’s rule of five (<500 g/mol), suggesting favorable oral bioavailability compared to the heavier triazole analog (539.8 g/mol) .

Research Findings and Implications

Pharmacological Potential: The 4-methylphenyl group’s balance of lipophilicity and steric bulk may optimize interactions with hydrophobic enzyme pockets, a hypothesis supported by the activity of related sulfonamide-thioether compounds .

Synthetic Challenges: The sulfonyl and thioether linkages in these compounds require precise synthetic protocols to avoid side reactions, as noted in analogs with similar functional groups .

Toxicity Considerations : Chlorinated analogs (e.g., 4-chlorophenyl derivative) may pose higher environmental persistence risks compared to methyl-substituted variants, warranting further toxicological studies .

Biological Activity

N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a sulfonamide linkage and an imidazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

N{4[2(S(CH3))4,5dihydro1Himidazol1yl]S(O2)C6H4}C O CH3\text{N}-\{4-\left[2-\left(\text{S}-(\text{CH}_3)\right)-4,5-\text{dihydro}-1\text{H}-\text{imidazol}-1-\text{yl}\right]\text{S}(\text{O}_2)\text{C}_6\text{H}_4\}\text{C O CH}_3

Biological Activity Overview

Research indicates that compounds containing imidazole and sulfonamide groups exhibit a range of biological activities including anticancer, antibacterial, and anti-inflammatory effects.

Anticancer Activity

Several studies have reported the anticancer properties of similar compounds. For instance:

  • Mechanism of Action : The imidazole moiety is known to interact with various biological targets including enzymes involved in cancer cell proliferation. Compounds with similar structures have shown inhibition of epidermal growth factor receptors (EGFR), which are critical in tumor growth and metastasis .
  • Case Studies :
    • A study demonstrated that imidazole derivatives possess significant cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and HT29 (human colorectal adenocarcinoma) .
    • Another research highlighted that compounds with sulfonamide groups exhibited potent antiangiogenic activity by inhibiting vascular endothelial growth factor receptors (VEGFR) .

Antibacterial Activity

The compound's structural components suggest potential antibacterial properties. Sulfonamides are well-known for their antibacterial activity due to their ability to inhibit bacterial folate synthesis.

  • Research Findings :
    • Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .
    • Studies indicate that modifications in the phenyl ring can enhance antibacterial efficacy, making this compound a candidate for further exploration in antimicrobial therapy .

Data Tables

Biological Activity Mechanism Reference
AnticancerInhibition of EGFR
Induction of apoptosis
AntibacterialInhibition of folate synthesis
Disruption of bacterial cell wall synthesis

Q & A

Q. What are the optimized synthetic routes for preparing N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the imidazole ring via cyclization under controlled pH (e.g., acidic conditions for precursor activation) .
  • Step 2: Introduction of the sulfonyl group using 4-methylbenzenesulfonyl chloride with a base like triethylamine .
  • Step 3: Thioether linkage formation via nucleophilic substitution with a thiol derivative .
  • Step 4: Final acylation with acetamide precursors (e.g., phenylacetyl chloride derivatives) .

Purity Assurance:

  • Use HPLC for intermediate purification (>95% purity) .
  • Confirm structural integrity via 1H NMR^{1}\text{H NMR} (e.g., singlet peaks for methyl groups at δ 2.3–2.5 ppm) and LC-MS for molecular ion verification .

Q. What spectroscopic and computational methods are critical for structural elucidation of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • 13C NMR^{13}\text{C NMR} identifies sulfonyl (δ 120–130 ppm) and imidazole carbons (δ 140–150 ppm) .
    • 1H NMR^{1}\text{H NMR} resolves methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) .
  • Infrared Spectroscopy (IR): Confirms sulfonyl (S=O stretch at 1150–1250 cm1^{-1}) and amide (C=O at 1650–1700 cm1^{-1}) groups .
  • Computational Modeling: Density Functional Theory (DFT) optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gaps for reactivity) .

Q. How can researchers design initial biological screening assays for this compound?

  • Antimicrobial Activity:
    • Use agar dilution assays against Staphylococcus aureus (MIC ≤ 16 µg/mL) and Candida albicans .
    • Compare with reference drugs (e.g., fluconazole) to establish potency .
  • Cytotoxicity Screening:
    • MTT assays on cancer cell lines (e.g., HeLa, IC50_{50} values) with positive controls (e.g., cisplatin) .
  • Enzyme Inhibition:
    • Target cyclooxygenase-2 (COX-2) via fluorescence-based inhibition assays .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50​ values) be resolved?

  • Experimental Variables:
    • Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .
    • Validate assay reproducibility via triplicate runs with internal controls .
  • Structural Confounders:
    • Check for isomerization (e.g., sulfoxide formation) using chiral HPLC .
    • Use molecular docking (AutoDock Vina) to assess binding mode consistency across assays .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug Design: Introduce hydrolyzable esters at the acetamide group to improve solubility .
  • Nanocarrier Systems: Encapsulate in PEGylated liposomes (size <200 nm) for sustained release .
  • Metabolic Stability:
    • Assess hepatic microsome stability (e.g., t1/2_{1/2} >60 minutes) and CYP450 inhibition profiles .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog Synthesis:
    • Vary substituents on the phenyl ring (e.g., 4-F, 4-Cl) to assess electronic effects on activity .
    • Modify the sulfanyl group to sulfoxide/sulfone for oxidation-state studies .
  • QSAR Modeling:
    • Use CoMFA/CoMSIA to correlate steric/electronic descriptors (e.g., logP, polar surface area) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.